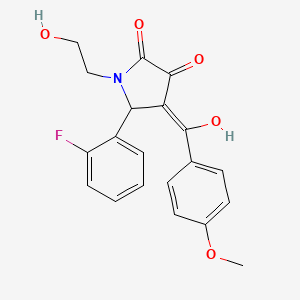
1-(2-chloro-4-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, commonly known as CFMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFMP belongs to the class of piperazine derivatives, which are known to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
CFMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties. CFMP has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Furthermore, CFMP has been shown to have anticancer properties and has been investigated for its potential use in cancer therapy.
Mécanisme D'action
The exact mechanism of action of CFMP is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic properties. CFMP also acts as a serotonin 5-HT1A receptor agonist, which is responsible for its anxiolytic and antidepressant properties. Additionally, CFMP has been shown to inhibit the activity of acetylcholinesterase, which is responsible for its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
CFMP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are responsible for its therapeutic effects. CFMP has also been shown to decrease the levels of acetylcholinesterase, which is responsible for its potential use in the treatment of Alzheimer's disease. Furthermore, CFMP has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CFMP is its potential therapeutic applications. CFMP has been shown to exhibit a wide range of biological activities, making it a promising compound for drug development. However, one of the limitations of CFMP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, CFMP has been shown to exhibit some toxicity in animal studies, which can limit its potential use in humans.
Orientations Futures
There are several future directions for the research on CFMP. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of CFMP and its potential use in the treatment of neurodegenerative disorders and cancer. Furthermore, the development of more soluble forms of CFMP could improve its potential use in vivo. Finally, the investigation of the toxicity of CFMP in humans is necessary to determine its safety for use in humans.
Conclusion
In conclusion, CFMP is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of CFMP involves the reaction of 1-(2-chloro-4-fluorobenzoyl)piperazine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. CFMP has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Furthermore, CFMP has been shown to have anticancer properties and has been investigated for its potential use in cancer therapy. However, further studies are needed to fully understand the mechanism of action of CFMP and its potential use in humans.
Méthodes De Synthèse
The synthesis of CFMP involves the reaction of 1-(2-chloro-4-fluorobenzoyl)piperazine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of CFMP with a yield of 60-70%. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c1-24-15-5-3-14(4-6-15)21-8-10-22(11-9-21)18(23)16-7-2-13(20)12-17(16)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRDQXIOACPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-({6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5441179.png)

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5441189.png)
![2-[1-(3-methoxybenzyl)-4-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2-piperazinyl]ethanol](/img/structure/B5441197.png)
![1-(4-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5441203.png)
![2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5441209.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441211.png)
![N-(4-fluorophenyl)-2-{4-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}acetamide](/img/structure/B5441214.png)
![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5441219.png)
![4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5441233.png)
![N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5441245.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5441267.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5441268.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5441278.png)